4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

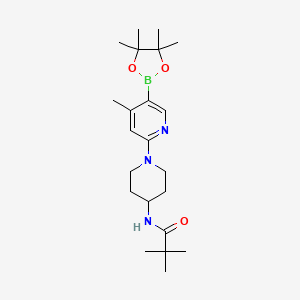

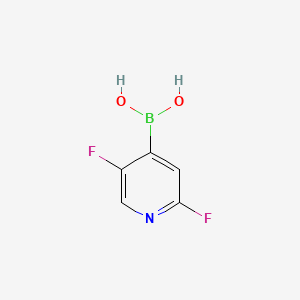

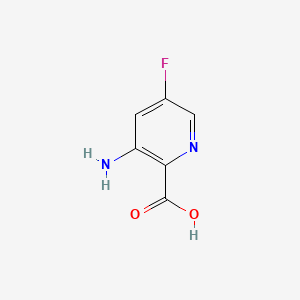

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-26-5 . It has a molecular weight of 248.45 and a linear formula of C9H11BClFO4 . It is a solid at room temperature .

Synthesis Analysis

This compound is an intermediate in the synthesis of Arylex (A794890), which exhibits potent dicot weed control . It can also be synthesized from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a chloro group, a fluoro group, and a methoxyethoxy group. The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 .Scientific Research Applications

Fluorescence Quenching and Molecular Interaction Studies

Boronic acids, including derivatives similar to 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, have been studied for their fluorescence quenching properties. For example, Geethanjali et al. (2015) explored the mechanism of fluorescence quenching in boronic acid derivatives using Stern-Volmer kinetics, indicating potential applications in sensor development and molecular interaction studies (Geethanjali, Nagaraja, & Melavanki, 2015).

Building Blocks for Synthesis of Silicon-Containing Drugs

Compounds structurally similar to this compound have been identified as potential building blocks for the synthesis of silicon-containing drugs. Troegel et al. (2009) discussed the synthesis and characterization of boronic acids that could be used in drug synthesis, highlighting the versatility of boronic acids in medicinal chemistry (Troegel, Möller, Burschka, & Tacke, 2009).

Catalytic Applications and Aromatic C-H Silylation

Arylboronic acids have been utilized in catalytic applications, including aromatic C-H silylation. Ihara and Suginome (2009) demonstrated the use of a boronic acid derivative in ruthenium-catalyzed aromatic C-H silylation, showcasing the role of boronic acids in facilitating selective organic transformations (Ihara & Suginome, 2009).

Supramolecular Assemblies and Material Characterization

Boronic acids contribute to the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported on supramolecular assemblies involving phenylboronic and methoxyphenylboronic acids, indicative of the potential for this compound in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

The mode of action of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets, as is typical of boronic acids . The compound may interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially affect pathways involving carbon-carbon bond formation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature .

properties

IUPAC Name |

[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWTCCXYLIMOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681659 |

Source

|

| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256346-26-5 |

Source

|

| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)